molecular formula C11H12INO2 B14183510 N-(2-Iodophenyl)-N-methyl-3-oxobutanamide CAS No. 922142-16-3

N-(2-Iodophenyl)-N-methyl-3-oxobutanamide

Cat. No.: B14183510
CAS No.: 922142-16-3
M. Wt: 317.12 g/mol
InChI Key: PNRGRRSSLHPRFW-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-N-methyl-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl group and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-N-methyl-3-oxobutanamide typically involves the reaction of 2-iodoaniline with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-N-methyl-3-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-Iodophenyl)-N-methyl-3-oxobutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to proteins or enzymes. Additionally, the amide moiety can form hydrogen bonds with biological molecules, further modulating its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Iodophenyl)-N-alkylcinnamides: These compounds share the 2-iodophenyl group but differ in the alkyl chain and cinnamide moiety.

    N-(2-Iodophenyl)-N-methylacetamide: Similar structure but with a simpler acetamide group instead of the 3-oxobutanamide moiety.

Uniqueness

N-(2-Iodophenyl)-N-methyl-3-oxobutanamide is unique due to the presence of the 3-oxobutanamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

922142-16-3

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

N-(2-iodophenyl)-N-methyl-3-oxobutanamide

InChI

InChI=1S/C11H12INO2/c1-8(14)7-11(15)13(2)10-6-4-3-5-9(10)12/h3-6H,7H2,1-2H3

InChI Key

PNRGRRSSLHPRFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C)C1=CC=CC=C1I

Origin of Product

United States

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